molecular formula C53H85ClN2O6 B7984434 3,3'-Dioctadecyloxacarbocyanine perchlorate

3,3'-Dioctadecyloxacarbocyanine perchlorate

Cat. No.: B7984434
M. Wt: 881.7 g/mol
InChI Key: GFZPJHFJZGRWMQ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dioctadecyloxacarbocyanine perchlorate typically involves the reaction of octadecylamine with a carbocyanine dye precursor under controlled conditions. The reaction is carried out in solvents like dimethyl formamide (DMF) or dimethyl sulfoxide (DMSO) to ensure proper solubility and reaction efficiency .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The final product is often purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Dioctadecyloxacarbocyanine perchlorate primarily undergoes photophysical reactions due to its fluorescent properties. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions: The compound is stable under a variety of conditions but is sensitive to light and should be stored away from light to prevent photobleaching. It is commonly dissolved in solvents like DMF, DMSO, or ethanol for use in various applications .

Major Products Formed: The major product formed from the use of this compound is the fluorescently labeled biological entity, such as a cell or liposome, which can then be visualized using fluorescence microscopy .

Scientific Research Applications

Chemistry: In chemistry, 3,3’-Dioctadecyloxacarbocyanine perchlorate is used as a fluorescent probe to study lipid bilayers and membrane dynamics .

Biology: In biological research, it is widely used to label and track cells, organelles, and viruses. It is particularly useful in studies involving cell membrane dynamics and cell migration .

Medicine: In medical research, this compound is used to label lipoproteins and study their role in various diseases. It is also used in drug delivery research to track the distribution of liposomal drugs .

Industry: In the industrial sector, it is used in the development of diagnostic assays and imaging techniques. Its high fluorescence and stability make it ideal for use in various analytical applications .

Mechanism of Action

3,3’-Dioctadecyloxacarbocyanine perchlorate exerts its effects through its incorporation into lipid membranes. Once incorporated, it diffuses laterally within the membrane, allowing for the visualization of membrane dynamics and interactions. The compound’s fluorescence is due to its carbocyanine structure, which absorbs light at specific wavelengths and emits light at a different wavelength, making it visible under fluorescence microscopy .

Properties

IUPAC Name

3-octadecyl-2-[3-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H85N2O2.ClHO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-46-54-48-40-33-35-42-50(48)56-52(54)44-39-45-53-55(49-41-34-36-43-51(49)57-53)47-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2-1(3,4)5/h33-36,39-45H,3-32,37-38,46-47H2,1-2H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZPJHFJZGRWMQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H85ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

881.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34215-57-1
Record name 3,3′-Dioctadecyloxacarbocyanine perchlorate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34215-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Dioctadecyloxacarbocyanine perchlorate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3'-Dioctadecyloxacarbocyanine perchlorate
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3,3'-Dioctadecyloxacarbocyanine perchlorate
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3,3'-Dioctadecyloxacarbocyanine perchlorate

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